Migravess
CAS No.: 75334-04-2
Cat. No.: VC17075298
Molecular Formula: C23H31Cl2N3O6
Molecular Weight: 516.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75334-04-2 |
|---|---|
| Molecular Formula | C23H31Cl2N3O6 |
| Molecular Weight | 516.4 g/mol |
| IUPAC Name | 2-acetyloxybenzoic acid;4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride |
| Standard InChI | InChI=1S/C14H22ClN3O2.C9H8O4.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2-5H,1H3,(H,11,12);1H |
| Standard InChI Key | STXBRGVUPSJIHF-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.CC(=O)OC1=CC=CC=C1C(=O)O.Cl |
Introduction
Chemical Composition and Pharmacological Profile
Molecular Characteristics
Migravess possesses a molecular weight of 516.4 g/mol with the structural formula C23H31Cl2N3O6, combining the analgesic acetylsalicylic acid (ASA) and the antiemetic metoclopramide through precise stoichiometric ratios. The effervescent delivery system enhances bioavailability through rapid gastric dissolution, achieving peak plasma concentrations within 30-45 minutes post-administration .
| Parameter | Specification |
|---|---|
| CAS Number | 75334-04-2 |
| Molecular Formula | C23H31Cl2N3O6 |
| Molecular Weight | 516.4 g/mol |
| Administration Form | Effervescent Tablet |
Mechanism of Action
The therapeutic effect emerges from complementary mechanisms: ASA inhibits cyclooxygenase-mediated prostaglandin synthesis (COX-1/COX-2 inhibition) while metoclopramide antagonizes dopamine D2 and serotonin 5-HT3 receptors . This dual action achieves:
-
Cephalalgic Control: ASA reduces neuroinflammatory mediators in the trigeminovascular system
-
Gastrointestinal Modulation: Metoclopramide enhances gastric motility while suppressing chemoreceptor trigger zone activation
In vivo studies demonstrate 68% greater inhibition of cortical spreading depression compared to ASA monotherapy, correlating with reduced aura duration in migraine with aura patients .
Clinical Efficacy and Trial Data
Phase III Randomized Controlled Trials
A double-blind crossover study (N=40) comparing Migravess to effervescent ASA and placebo revealed:
| Outcome Measure | Migravess Group | ASA Group | Placebo Group |
|---|---|---|---|
| Pain Reduction (VAS) | 3.2 ± 0.8* | 2.1 ± 0.6 | 0.9 ± 0.4 |
| Nausea Resolution | 78%* | 42% | 22% |
| Attack Duration | 8.6 ± 1.2 hrs | 9.9 ± 1.3 | 12.4 ± 2.1 |
The Migravess cohort showed 2.4-fold greater likelihood of achieving pain-free status at 2 hours compared to placebo (OR=2.4, 95%CI 1.7-3.3).
| Adverse Event | Incidence Rate |
|---|---|
| Gastrointestinal | 8.2% |
| Tinnitus | 3.1% |
| Extrapyramidal | 1.7% |
| Cardiovascular | 0.9% |
Notably, the cardiovascular event rate remains comparable to baseline migraine population risks (0.9 vs 1.1 per 1000 person-years) . The effervescent formulation's buffering agents reduce gastric erosion risk by 42% compared to standard ASA preparations .
Comparative Pharmacotherapy Analysis
Versus Triptan-Based Therapies
Migravess demonstrates distinct advantages in early intervention scenarios:
| Parameter | Migravess | Sumatriptan |
|---|---|---|
| Time to Onset | 45 min | 60 min |
| Nausea Resolution | 78% | 51% |
| Recurrence Rate | 22% | 38% |
| Contraindications | NSAID-related | Cardiovascular |
The combination therapy approach circumvents triptans' vasoconstrictive limitations while maintaining comparable analgesic efficacy .
Economic Impact Analysis
Cost-effectiveness modeling reveals Migravess reduces annual migraine-related costs by:
| Cost Category | Reduction |
|---|---|
| Hospitalizations | 31% |
| Productivity Loss | 28% |
| Rescue Medications | 42% |
The effervescent formulation's rapid action decreases emergency department utilization by 19% compared to oral tablet formulations .
Pharmacokinetic Optimization
Absorption Dynamics
The effervescent delivery system enhances bioavailability through:
-
Gastric pH Modulation: Sodium bicarbonate component increases ASA solubility
-
Prokinetic Enhancement: Metoclopramide accelerates gastric emptying
-
Mucosal Protection: Citrate buffer reduces gastric irritation
Pharmacokinetic parameters:
| Parameter | ASA Component | Metoclopramide |
|---|---|---|
| Tmax (min) | 35 | 45 |
| Cmax (μg/mL) | 42.1 | 0.8 |
| AUC0-∞ (h·μg/mL) | 362 | 28 |
This optimized profile achieves therapeutic plasma levels 22 minutes faster than component drugs administered separately.
Future Research Directions
Extended Formulation Development
Current investigations focus on:
-
Transmucosal delivery systems for faster absorption
-
Sustained-release metoclopramide components
-
CGRP receptor antagonist combinations
Phase II trials demonstrate the transmucosal formulation reduces time to pain relief by 18 minutes compared to standard effervescent tablets .
Personalized Dosing Algorithms
Machine learning models incorporating:
-
CYP2C9 genotype (ASA metabolism)
-
Dopamine receptor polymorphisms
-
Migraine subtype characteristics
Pilot studies show genotype-guided dosing reduces adverse events by 37% while maintaining efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume